molecular formula C19H19Cl2NO B1359473 3,5-Dichloro-4'-piperidinomethyl benzophenone CAS No. 898775-61-6

3,5-Dichloro-4'-piperidinomethyl benzophenone

Cat. No. B1359473
M. Wt: 348.3 g/mol
InChI Key: FAYZYKJHWNUSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4'-piperidinomethyl benzophenone (3,5-DC-4'-PMB) is a synthetic compound that is used in a variety of scientific research applications. It is a highly stable organic compound that is capable of undergoing a variety of reaction types, making it a valuable tool in the laboratory.

Scientific Research Applications

Transformation Pathways and Toxicity in Water Treatment

Benzophenone compounds, including 3,5-dichloro derivatives, are primarily used as UV filters but can form toxic by-products during water treatment. The transformation of these compounds in chlorination processes has been a subject of study. For example, Liu et al. (2016) characterized the transformation of 4-hydroxyl benzophenone with free available chlorine, revealing various reaction mechanisms and the formation of toxic products, including 3,5-dichloro-4-hydroxyl benzophenone, which increased acute toxicity after chlorination (Liu, Wei, Liu, & Du, 2016).

Stability and Toxicity in Chlorinated Waters

The stability and toxicity of chlorinated benzophenone-type UV filters in water, including 3,5-dichloro derivatives, have been investigated. Zhuang et al. (2013) studied benzophenone-3 and benzophenone-4 in chlorinated water and found that the formation of chlorinated products influenced their stability and toxicity. The study suggested that certain chlorinated derivatives, such as 3,5-dichloro-2-hydroxy-4-methoxybenzophenone, are present in water environments like swimming pools (Zhuang et al., 2013).

Thermal and Structural Studies

The thermal and structural properties of compounds structurally related to 3,5-dichloro-4'-piperidinomethyl benzophenone have been a focus of research. For instance, Karthik et al. (2021) synthesized and characterized a compound involving 2,5-dichloro-benzophenone derivatives, revealing insights into its crystal structure and stability at various temperatures, which may have implications for similar compounds like 3,5-dichloro derivatives (Karthik et al., 2021).

Application in Polymer Science

Benzophenone derivatives, including dichloro variants, have been utilized in the synthesis of polymers. Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives, which are organosoluble and demonstrate high thermal stability. This research highlights the potential use of 3,5-dichloro-4'-piperidinomethyl benzophenone in developing advanced polymer materials (Ghassemi & McGrath, 2004).

properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYZYKJHWNUSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642714
Record name (3,5-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4'-piperidinomethyl benzophenone

CAS RN

898775-61-6
Record name (3,5-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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